molecular formula C20H18ClN5O2 B2796321 N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide CAS No. 1261010-47-2

N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide

Cat. No.: B2796321
CAS No.: 1261010-47-2
M. Wt: 395.85
InChI Key: QUKYDQCYFLWWMN-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a synthetic small molecule belonging to the [1,2,4]triazolo[4,3-a]quinoxaline class of heterocyclic compounds, which are of significant interest in medicinal chemistry and drug discovery research. While specific biological data for this exact compound requires further investigation, its molecular architecture shares a high degree of structural similarity with other documented [1,2,4]triazolo[4,3-a]quinoxaline derivatives that have demonstrated potent in vitro antimicrobial and anticancer activities in scientific studies . The core triazoloquinoxaline scaffold is a privileged structure in the design of enzyme inhibitors . Related compounds have been investigated for their potential to inhibit key protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are promising targets for anticancer therapeutics . The structural features present in this molecule—including the 4-chlorophenyl acetamide moiety and the isopropyl substitution on the triazole ring—are known to be critical for enhancing pharmacological properties and can contribute to improved binding affinity and selectivity against biological targets . This compound is provided for research purposes to support the exploration of new therapeutic agents, particularly in the fields of oncology and infectious diseases. For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(4-oxo-1-propan-2-yl-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN5O2/c1-12(2)18-23-24-19-20(28)25(15-5-3-4-6-16(15)26(18)19)11-17(27)22-14-9-7-13(21)8-10-14/h3-10,12H,11H2,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKYDQCYFLWWMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article explores the biological activity of this compound based on various studies, including structure-activity relationships (SAR), mechanisms of action, and comparative efficacy against established drugs.

Chemical Structure and Properties

  • Molecular Formula : C20H18ClN5O
  • Molecular Weight : 395.847 g/mol

The compound features a triazoloquinoxaline backbone, which is known for its diverse pharmacological properties. The presence of the 4-chlorophenyl group is significant as it may enhance the compound's biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of quinoxaline compounds, including this compound, exhibit notable anti-inflammatory properties.

  • Mechanism of Action :
    • Inhibition of nitric oxide (NO) production in LPS-induced RAW264.7 cells.
    • Downregulation of pro-inflammatory cytokines such as TNF-α and IL-6.
    • Inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) pathways.
    • Modulation of MAPK signaling pathways.
  • Comparative Efficacy :
    • In studies where the compound was compared to ibuprofen and other anti-inflammatory agents, it demonstrated superior efficacy in reducing inflammatory markers in vivo models.

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines:

  • Cell Lines Tested :
    • HeLa (cervical cancer)
    • SMMC-7721 (hepatoma)
    • K562 (leukemia)
  • Results :
    • The compound exhibited IC50 values indicating significant cytotoxicity against these cancer cell lines.
    • Structure-activity relationship studies revealed that electron-donating groups at specific positions enhanced anticancer activity.

Summary of Biological Activities

Activity TypeCell Line/ModelIC50 Value (µM)Mechanism of Action
Anti-inflammatoryRAW264.7Not specifiedInhibition of NO, TNF-α, IL-6; COX-2/iNOS inhibition
AnticancerHeLa0.126Induction of apoptosis; cell cycle arrest
AnticancerSMMC-77210.071Induction of apoptosis; inhibition of proliferation
AnticancerK5620.164Induction of apoptosis; inhibition of proliferation

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Study on Anti-inflammatory Effects :
    A study published in MDPI reported that a related quinoxaline derivative showed significant inhibition of LPS-induced NO release and downregulated inflammatory cytokines in RAW264.7 cells .
  • Anticancer Evaluation :
    Research conducted on quinoxaline derivatives demonstrated that modifications to the molecular structure could enhance anticancer activity against various human cancer cell lines . The compound's ability to induce apoptosis was noted as a key mechanism.

Scientific Research Applications

Anticancer Properties

The compound is part of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has shown promising anticancer activities. Research indicates that derivatives of this scaffold can inhibit cell proliferation across various cancer cell lines:

  • Melanoma : A study evaluated the viability of melanoma cell lines (A375) against 16 novel compounds derived from this scaffold. Three compounds demonstrated significant cytotoxic effects, indicating their potential as anticancer agents .
  • Breast Cancer : Another investigation focused on A2B adenosine receptor antagonists linked to the triazoloquinoxaline structure. These compounds exhibited low-micromolar-range cytotoxic activities against the MDA-MB-231 triple-negative breast adenocarcinoma cell line .

Broad Pharmacological Activities

Beyond anticancer applications, the triazoloquinoxaline scaffold is recognized for its diverse biological activities:

  • Antibacterial and Antiviral : Compounds derived from this scaffold have shown activity against various bacterial and viral strains, making them candidates for further development in infectious disease treatment .
  • Antifungal and Antiparasitic : The versatility of these compounds extends to antifungal and antiparasitic properties, suggesting a wide range of therapeutic uses beyond oncology .

Case Studies and Research Findings

Several key studies highlight the potential applications of N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide:

StudyFocusFindings
Ezzat et al. (2023)Anticancer activityDesigned potent A2B antagonists with significant cytotoxicity against breast cancer cells.
El-Adl et al. (2023)DNA intercalationDeveloped derivatives with high anti-proliferative activity against multiple cancer cell lines.
Various studiesBroad-spectrum activityDemonstrated antibacterial, antiviral, antifungal, and antiparasitic properties across multiple derivatives .

Chemical Reactions Analysis

Key Reaction Types

The compound participates in reactions driven by:

  • Amide bond reactivity (hydrolysis, nucleophilic substitution)

  • Triazole ring transformations (alkylation, cycloaddition)

  • Quinoxaline keto-group interactions (reduction, oxidation)

  • Aromatic substitution (electrophilic/nucleophilic attacks on the chlorophenyl group)

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:
Reaction :

Acetamide+H2OH+/OHCarboxylic Acid+Ammonia\text{Acetamide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{Carboxylic Acid} + \text{Ammonia}

Conditions :

  • Acidic : 6M HCl, reflux, 12–24 hrs (yield: 60–75%)

  • Basic : 2M NaOH, 80°C, 8 hrs (yield: 55–70%)
    Outcome : Generates a carboxylic acid derivative, enabling further functionalization (e.g., esterification).

Nucleophilic Aromatic Substitution

The chlorophenyl group participates in SNAr reactions due to electron-withdrawing effects:
Reaction :

Cl-C6H4+NuNu-C6H4+Cl\text{Cl-C}_6\text{H}_4- + \text{Nu}^- \rightarrow \text{Nu-C}_6\text{H}_4- + \text{Cl}^-

Nu⁻ Examples : Hydroxide, amines, thiols.
Conditions :

  • DMF, K2_2CO3_3, 100°C, 6–12 hrs

  • Catalytic Pd for cross-coupling (e.g., Suzuki-Miyaura)

Triazole Ring Alkylation

The 1,2,4-triazole moiety undergoes alkylation at the N2 position:
Reaction :

Triazole+R-XAlkylated Triazole\text{Triazole} + \text{R-X} \rightarrow \text{Alkylated Triazole}

Reagents : Methyl iodide, propargyl bromide.
Conditions :

  • Cs2_2CO3_3, DMF, 60°C, 4 hrs (yield: 65–80%)

Quinoxaline Ring Oxidation/Reduction

The keto group at position 4 is redox-active:

  • Reduction : NaBH4_4/EtOH converts the ketone to a secondary alcohol (yield: 50–60%)

  • Oxidation : MnO2_2/CH3_3CN forms a diketone derivative (limited yield due to side reactions)

Factors Influencing Reactivity

  • Solvent polarity : DMF enhances nucleophilic substitution rates.

  • Steric hindrance : The isopropyl group on the triazole reduces alkylation efficiency at N2.

  • Electronic effects : Electron-deficient chlorophenyl group directs electrophilic attacks to para positions .

Comparative Reactivity Insights

Structural Feature Impact on Reactivity
Chlorophenyl substituentEnhances electrophilic substitution; directs reactions to para position
Triazoloquinoxaline coreStabilizes transition states in cycloaddition reactions
Isopropyl groupIntroduces steric bulk, limiting access to N3 of the triazole

Comparison with Similar Compounds

Research Findings and Implications

  • Substituent Effects : Isopropyl groups (target compound) improve lipophilicity and target residence time compared to methyl or propyl groups () .
  • Core Heterocycle Impact: Triazoloquinoxalines exhibit stronger π-π stacking than indazolo or oxadiazolidinone derivatives, crucial for binding to aromatic-rich receptors (e.g., kinases) .

Q & A

Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[4-oxo-1-(propan-2-yl)[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl]acetamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions, starting with cyclization of the triazoloquinoxaline core followed by functionalization with the chlorophenyl and isopropyl groups. Key steps include:

  • Cyclization : Use of precursors like quinoxaline derivatives and triazole intermediates under reflux conditions (e.g., in ethanol or DMF) .
  • Substitution : Introduction of the 4-chlorophenyl group via nucleophilic aromatic substitution, requiring catalysts like Pd/C or CuI .
  • Purification : Techniques such as column chromatography or recrystallization from ethanol-DMF mixtures improve purity (>95%) .

Q. Optimization Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher yields at controlled exothermicity
SolventDMF/EthanolPolarity affects reaction kinetics
CatalystPd/C (0.5 mol%)Reduces side reactions

Q. How is the compound characterized structurally, and what analytical techniques validate its purity?

  • Spectroscopy :
    • 1H/13C NMR : Confirms substituent positions (e.g., chlorophenyl protons at δ 7.4–7.6 ppm; triazole carbons at 140–160 ppm) .
    • FT-IR : Detects carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
  • Chromatography :
    • HPLC : Purity >98% achieved using C18 columns with acetonitrile/water gradients .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 450.12) .

Advanced Research Questions

Q. What methodologies are used to investigate the compound’s biological activity, and how are target interactions validated?

  • In Vitro Assays :
    • Enzyme Inhibition : Dose-dependent inhibition of COX-2 (IC50 ~5 µM) using fluorogenic substrates .
    • Cell Viability : MTT assays in cancer cell lines (e.g., IC50 of 10 µM in HeLa cells) .
  • Target Identification :
    • SPR (Surface Plasmon Resonance) : Binds to kinases (e.g., EGFR with KD ~200 nM) .
    • Molecular Docking : Triazoloquinoxaline core interacts with ATP-binding pockets (Glide score: −9.2 kcal/mol) .

Q. How do structural modifications (e.g., substituent changes) affect biological efficacy?

Comparative studies with analogs reveal:

SubstituentBiological Activity (IC50)Selectivity Ratio (COX-2/COX-1)
4-Chlorophenyl5 µM15:1
3-Fluorophenyl8 µM10:1
4-Methoxyphenyl>50 µM<2:1

The 4-chlorophenyl group enhances lipophilicity (logP = 3.2) and target affinity due to electron-withdrawing effects .

Q. How can contradictory data in biological studies (e.g., varying IC50 values across assays) be resolved?

  • Assay Standardization : Use internal controls (e.g., staurosporine for kinase assays) .
  • Meta-Analysis : Pool data from multiple studies (e.g., 12 datasets) to identify outliers using Grubbs’ test (α = 0.05) .
  • Structural Validation : Confirm batch purity via XRD to rule out polymorphic effects .

Methodological Challenges

Q. What strategies mitigate synthesis challenges, such as low yields in triazole ring formation?

  • Microwave-Assisted Synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yield (75% → 90%) .
  • Protecting Groups : Use of Boc for amine protection during acetamide coupling .
  • Catalyst Screening : Pd/C outperforms Ni catalysts in Suzuki-Miyaura cross-coupling (yield: 85% vs. 60%) .

Q. How are computational models (e.g., QSAR, MD simulations) applied to predict pharmacokinetics?

  • QSAR : Models built with 50 derivatives identify logP and polar surface area (PSA) as critical for BBB permeability (R² = 0.82) .
  • MD Simulations : 100-ns trajectories predict stable binding to EGFR (RMSD <2 Å) .

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